Welcome to the BenchChem Online Store!
molecular formula C12H21NO4S2 B8708023 Diethyl 5-(dimethylamino)-1,3-dithiane-2,2-dicarboxylate CAS No. 90937-98-7

Diethyl 5-(dimethylamino)-1,3-dithiane-2,2-dicarboxylate

Cat. No. B8708023
M. Wt: 307.4 g/mol
InChI Key: XLHKHTLKIJYPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04640929

Procedure details

To 20 ml of chloroform were added 1.6 g (0.01 mole) of diethyl malonate and 4.3 g (0.01 mole) of 1,3-bis(benzenesulfonylthio)-2-(N,N-dimethylamino)propane, and then 2.1 g (0.02 mole) of triethylamine was added thereto at room temperature. After completion of addition, the reaction was allowed to proceed at 40° C. for 4 hours. The reaction mixture was washed with two 20-ml portions of water, dried over anhydrous sodium sulfate and concentrated to dryness. The residue was heated in 20 ml of ether-hexane (1:1) for dissolution and the solution was allowed to stand in the cold overnight. The resulting crystalline precipitate was collected by filtration to give 2.7 g (90%) of 2,2-diethoxycarbonyl-5-(N,N-dimethylamino)-1,3-dithiane as light-yellow crystals melting at 38°-39° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].C1(S([S:21][CH2:22][CH:23]([N:35]([CH3:37])[CH3:36])[CH2:24][S:25]S(C2C=CC=CC=2)(=O)=O)(=O)=O)C=CC=CC=1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH2:10]([O:9][C:1]([C:2]1([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:25][CH2:24][CH:23]([N:35]([CH3:37])[CH3:36])[CH2:22][S:21]1)=[O:8])[CH3:11]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)SCC(CSS(=O)(=O)C1=CC=CC=C1)N(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
After completion of addition
WASH
Type
WASH
Details
The reaction mixture was washed with two 20-ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated in 20 ml of ether-hexane (1:1) for dissolution
CUSTOM
Type
CUSTOM
Details
to stand in the cold overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting crystalline precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)C1(SCC(CS1)N(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.